molecular formula C8H14Cl2N2S B6182821 2-(1,3-thiazol-5-yl)piperidine dihydrochloride CAS No. 2613383-02-9

2-(1,3-thiazol-5-yl)piperidine dihydrochloride

Cat. No.: B6182821
CAS No.: 2613383-02-9
M. Wt: 241.2
InChI Key:
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Description

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N3S. It is a derivative of thiazole and piperidine, both of which are important heterocyclic compounds in organic chemistry. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and biotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of thiazole derivatives with piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols .

Scientific Research Applications

2-(1,3-thiazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-thiazol-4-yl)piperidine dihydrochloride
  • 2-(1,3-thiazol-2-yl)piperidine dihydrochloride
  • 2-(1,3-thiazol-5-yl)morpholine dihydrochloride

Uniqueness

2-(1,3-thiazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug discovery and development .

Properties

CAS No.

2613383-02-9

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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